methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative featuring a methyl ester at position 6 and a 2,5-dioxopyrrolidinyl-substituted acetamido group at position 2. The 2,5-dioxopyrrolidinyl moiety may act as a reactive electrophile, enabling covalent interactions with biological targets, while the methyl ester at position 6 could influence lipophilicity and serve as a prodrug precursor for carboxylic acid activation in vivo.
Properties
IUPAC Name |
methyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-23-14(22)8-2-3-9-10(6-8)24-15(16-9)17-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJWVYICLCLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Compound 22: 2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide
- Structure: Position 2: Acetamido group with a pyridin-2-ylamino-propyl substituent. Position 6: Carboxamide group.
- The carboxamide at position 6 (vs. methyl ester) reduces lipophilicity (calculated logP ~1.8 vs. ~2.5 for the target compound) and improves aqueous solubility .
- Synthesis : Synthesized via EDC/DMAP-mediated coupling in DMF (48% yield), suggesting comparable synthetic accessibility to the target compound .
N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 897759-68-1)
- Structure :
- Position 2 : 2,5-Dioxopyrrolidinyl acetamido group (identical to the target compound).
- Benzothiazole Core : 4,7-Dimethyl substitutions.
N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 897618-14-3)
- Structure :
- Position 2 : 2,5-Dioxopyrrolidinyl acetamido group.
- Benzothiazole Core : 5,7-Dimethyl substitutions.
- Key Differences: Steric and electronic effects of 5,7-methyl groups may hinder interactions with planar biological targets (e.g., enzyme active sites).
Mechanistic and Functional Insights
- Target Compound : The methyl ester at position 6 may enhance cell membrane permeability, while the 2,5-dioxopyrrolidinyl group could facilitate covalent binding to cysteine residues in target proteins (e.g., kinases or proteases).
- CAS 897759-68-1 and 897618-14-3 : Methyl groups on the benzothiazole core likely improve metabolic stability but reduce solubility, limiting bioavailability compared to the target compound.
Biological Activity
Methyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its biological activity, particularly in the fields of anti-cancer and anti-inflammatory research. The presence of the 2,5-dioxopyrrolidin-1-yl group contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16N2O4S |
| Molecular Weight | 312.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways. This modulation can affect various cellular functions such as proliferation and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, potentially protecting against neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound has shown promise in cancer research:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential benefits in treating Alzheimer's disease:
- Memory Improvement : In animal models, administration of the compound improved memory deficits associated with scopolamine-induced amnesia.
- Neuroinflammation Reduction : It has been observed to reduce neuroinflammatory markers, indicating a protective effect on neuronal health.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on AChE Inhibition :
- Anticancer Activity Assessment :
-
Neuroprotective Mechanism Exploration :
- Research indicated that the compound could inhibit oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by upregulating antioxidant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
